Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide
Description
"Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide" is a quaternary ammonium compound featuring a partially hydrogenated isoquinolinium core. Key structural attributes include:
- Substituents: 2,2-Dimethyl groups: Introduce steric hindrance, which may influence reactivity and conformational flexibility.
- Counterion: Iodide (I⁻), contributing to high solubility in polar solvents.
Characterization likely involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography (e.g., SHELX software ).
Properties
CAS No. |
64047-63-8 |
|---|---|
Molecular Formula |
C15H22IN3O4 |
Molecular Weight |
435.26 g/mol |
IUPAC Name |
[2,2-dimethyl-5-(methylcarbamoyloxy)-3,4-dihydro-1H-isoquinolin-2-ium-6-yl] N-methylcarbamate;iodide |
InChI |
InChI=1S/C15H21N3O4.HI/c1-16-14(19)21-12-6-5-10-9-18(3,4)8-7-11(10)13(12)22-15(20)17-2;/h5-6H,7-9H2,1-4H3,(H-,16,17,19,20);1H |
InChI Key |
XJRWVRWJCAETQY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C2=C(C[N+](CC2)(C)C)C=C1)OC(=O)NC.[I-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide typically involves the following key steps:
- Construction of the tetrahydroisoquinoline core via cyclization reactions such as the Pictet–Spengler reaction.
- Introduction of methyl groups at specific positions on the isoquinoline ring.
- Functionalization of hydroxyl groups as methylcarbamoyloxy esters.
- Quaternization of the nitrogen atom to form the isoquinolinium iodide salt.
These steps are often carried out sequentially with careful control of reaction conditions to optimize yield and purity.
Detailed Synthetic Routes
Formation of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline ring system is commonly synthesized via the Pictet–Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions. For example, brominated intermediates are treated with hydrobromic acid and formaldehyde at elevated temperatures (around 80 °C) to yield the tetrahydroisoquinoline framework.
Introduction of Methyl Groups and Carbamoyloxy Functionalities
Methyl groups are introduced at strategic positions either by reductive methylation or by using methylated precursors. For instance, reductive methylation of the free amine using formaldehyde and hydrogen in the presence of Raney nickel catalyst yields N-methyl analogues.
The bis(methylcarbamoyloxy) groups at positions 5 and 6 are introduced by esterification of hydroxyl groups with methylcarbamoyl chloride or related reagents under controlled conditions. This step requires precise stoichiometry and reaction time to ensure selective di-substitution without overreaction.
Quaternization to Form the Iodide Salt
The final step involves quaternization of the isoquinoline nitrogen to form the isoquinolinium iodide salt. This is typically achieved by treating the tertiary amine with methyl iodide or other alkyl iodides in solvents like dimethylformamide (DMF) at room temperature for extended periods (e.g., 60 hours) to ensure complete conversion.
Representative Reaction Conditions and Yields
Optimization and Solvent Effects
Research indicates that solvent choice critically affects yields and reaction rates. For example, quaternization in DMF at room temperature over 60 hours yields high purity product, whereas other solvents like alcohols or aqueous acetic acid may lead to slower reactions or side products.
The carbamoylation step requires careful temperature control to avoid decomposition or side reactions. Typically, reactions are performed at temperatures below 50 °C with bases such as triethylamine to neutralize generated HCl.
Purification Techniques
Purification of the target compound involves:
- Chromatographic separation on silica gel columns using solvent mixtures such as ethyl acetate:methanol.
- Recrystallization from suitable solvent mixtures (e.g., ethyl acetate–ethanol or acetonitrile) to obtain crystalline isoquinolinium iodide salts with high purity.
- Distillation under reduced pressure for intermediate purification when applicable.
Research Findings and Structural Characterization
Spectroscopic Data
- 1H NMR spectra typically show characteristic singlets for methyl groups at ~1.3 ppm and multiplets for the tetrahydroisoquinoline protons.
- IR spectroscopy confirms the presence of carbamoyloxy groups with absorption bands near 1630 cm⁻¹ and broad bands for N-H stretching.
- Mass spectrometry supports molecular ion peaks consistent with the iodide salt and bis-carbamoyloxy substitution.
Crystallographic Data
Single crystals suitable for X-ray diffraction are obtained by slow crystallization from acetonitrile or ethyl acetate–ethanol mixtures, yielding well-defined brown prisms with melting points in the range of 178–180 °C (451–453 K). The crystal structure reveals weak intermolecular hydrogen bonding between isoquinolinium cations and iodide anions, stabilizing a three-dimensional framework.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|
| Tetrahydroisoquinoline formation | Hydrobromic acid, formaldehyde, 80 °C | 80–90 | Pictet–Spengler cyclization |
| Methylation (Reductive) | Formaldehyde, H2, Raney Ni, methanol | 70–90 | N-methylation of amine |
| Carbamoylation | Methylcarbamoyl chloride, base, <50 °C | 60–80 | Selective bis-carbamoyloxy ester formation |
| Quaternization | Methyl iodide, DMF, rt, 60 h | 85–90 | Formation of isoquinolinium iodide salt |
| Purification | Silica gel chromatography, recrystallization | — | Essential for high purity and yield |
Chemical Reactions Analysis
Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of isoquinolinium derivatives often involves complex multi-step reactions. For instance, a study highlighted a mild protocol for the reductive functionalization of isoquinolinium salts under transition-metal-free conditions. This method allows for the efficient introduction of various functional groups into isoquinolinium structures, enhancing their versatility for further chemical modifications .
Key Synthetic Pathways
These synthetic strategies are crucial for developing derivatives that can be evaluated for biological activity.
Anticancer Properties
Isoquinolinium derivatives have shown promising anticancer properties. For example, a novel isoquinolinium derivative named cadein1 was found to preferentially induce apoptosis in p53-deficient carcinoma cells while sparing normal cells. This selectivity is particularly valuable in cancer therapy as it targets cancer cells that are often resistant to conventional treatments . The compound's mechanism involves disrupting cell proliferation pathways specifically in p53-negative cells.
Antimicrobial Activity
Research has indicated that certain isoquinolinium compounds possess antimicrobial properties. The ability to inhibit bacterial growth makes these compounds potential candidates for developing new antibiotics. Studies have demonstrated effective antibacterial activity against various strains of bacteria .
Neuroprotective Effects
Isoquinolinium derivatives have also been investigated for their neuroprotective effects. Some studies suggest that these compounds may help mitigate neurodegenerative processes by modulating oxidative stress and inflammation in neuronal cells . This opens avenues for research into treatments for diseases such as Alzheimer's and Parkinson's.
Case Study 1: Cadein1 in Cancer Therapy
A comprehensive study evaluated the efficacy of cadein1 against several cancer cell lines. The results indicated a significant reduction in cell viability in p53-deficient cells compared to normal cells. The study concluded that cadein1 could be developed as a targeted therapeutic agent for specific types of cancer .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of isoquinolinium derivatives against common pathogens. The results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Physicochemical Properties
Biological Activity
Isoquinolinium compounds are a significant class of heterocyclic compounds with diverse biological activities. The compound Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide has garnered attention due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The structure of the compound can be described as follows:
- Chemical Formula : C13H19IN2O2
- Molecular Weight : 364.21 g/mol
- Structural Features : The compound contains a tetrahydroisoquinoline core with two methylcarbamoyloxy groups and an iodide ion.
The synthesis of isoquinolinium compounds typically involves multi-step reactions starting from isoquinoline derivatives. For instance, the preparation of symmetrical and unsymmetrical isoquinolinium-5-carbaldoximes has been reported for cholinesterase reactivation purposes . This highlights the versatility of the isoquinolinium scaffold in medicinal chemistry.
Inhibition of Cholinesterases
One of the key areas of research for isoquinolinium compounds is their interaction with cholinesterases (AChE and BChE). Studies have shown that various isoquinolinium derivatives exhibit significant inhibition of these enzymes. For instance:
- Inhibition Potency : Certain isoquinolinium derivatives demonstrated high inhibition against both AChE and BChE, with some compounds showing IC50 values in the low micromolar range .
This inhibition is crucial for developing antidotes against organophosphate poisoning, where reactivation of inhibited enzymes is necessary.
Anticancer Properties
Recent studies have explored the anticancer potential of isoquinolinium derivatives. For example:
- Compound MF33 , a phenaleno-isoquinolinium salt, exhibited strong fluorescence signals and high biocompatibility in vivo. It induced apoptosis in cancer cells through the p53/p21/caspase-3 signaling pathway .
This suggests that isoquinolinium derivatives can serve as effective theranostic agents in cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of isoquinolinium compounds is closely related to their structural features. Key findings from SAR studies include:
- Oxazolinium Moiety : The presence of an oxazolinium moiety has been identified as crucial for inhibitory activity against cholinesterases .
- Selectivity : Modifications on the aromatic rings influence selectivity towards hCE2 over hCE1. For example, certain benzyloxy groups enhance selectivity significantly .
Case Study 1: Cholinesterase Reactivation
In a study evaluating various isoquinolinium-5-carbaldoximes for cholinesterase reactivation:
- Compounds were tested against human AChE inhibited by organophosphates like sarin and VX.
- Two specific compounds showed superior reactivation capabilities compared to standard treatments like obidoxime .
Case Study 2: Antitumor Activity
The compound MF33 was tested in vivo for its antitumor effects:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide with high purity?
- Methodology : Synthesis requires multi-step optimization, including:
- Precursor functionalization : Introduce methylcarbamoyloxy groups at positions 5 and 6 via nucleophilic substitution under anhydrous conditions.
- Iodide quaternization : React the tertiary amine group of the isoquinoline core with methyl iodide in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours.
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and methyl group environments.
- Mass Spectrometry (MS) : HRMS (ESI+) to confirm molecular ion [M-I] and fragmentation patterns.
- Stability assays : Conduct accelerated degradation studies under varied pH (2–10) and temperature (25–60°C) to identify labile functional groups (e.g., carbamoyloxy esters).
Advanced Research Questions
Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., Box-Behnken) to test variables: solvent polarity, temperature, catalyst loading, and stoichiometry .
- Byproduct analysis : Use HPLC-MS to identify side products (e.g., demethylated derivatives or iodide displacement products).
- Process control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of carbamoylation and quaternization steps.
- Example optimization table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (DMF) | 50–60% v/v | Maximizes solubility |
| Reaction Temp. | 70°C | Reduces iodide loss |
| Methyl iodide eq. | 1.2–1.5 | Limits alkylation byproducts |
Q. What computational strategies are suitable for predicting the compound’s reactivity in biological systems?
- Methodology :
- Molecular docking : Simulate interactions with acetylcholinesterase or other targets using AutoDock Vina.
- QM/MM simulations : Model hydrolysis pathways of carbamoyloxy groups under physiological conditions.
- ADMET prediction : Use tools like SwissADME to assess permeability, metabolic stability, and toxicity.
- Validation : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition kinetics) to refine models .
Q. How should researchers address contradictory data in pharmacological studies (e.g., variable IC50 values)?
- Methodology :
- Source analysis : Compare assay conditions (e.g., buffer pH, cell line variability, solvent DMSO% ).
- Statistical reconciliation : Apply Bland-Altman plots or meta-analysis to quantify inter-study variability.
- Controlled replication : Standardize protocols (e.g., ATP-based viability assays) across labs to isolate compound-specific effects.
Methodological Guidance
- Experimental design : Integrate computational reaction path searches (e.g., artificial force-induced reaction method) with high-throughput screening to reduce trial-and-error approaches .
- Data contradiction resolution : Employ multivariate analysis (PCA or PLS) to disentangle compound-specific effects from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
